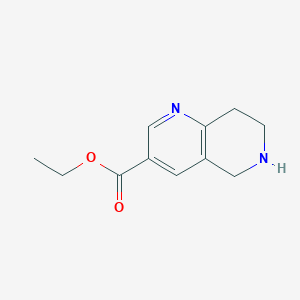

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

CAS No.: 741736-93-6

Cat. No.: VC3278161

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 741736-93-6 |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate |

| Standard InChI | InChI=1S/C11H14N2O2/c1-2-15-11(14)9-5-8-6-12-4-3-10(8)13-7-9/h5,7,12H,2-4,6H2,1H3 |

| Standard InChI Key | IMXUZZSAUQLCFV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(CCNC2)N=C1 |

| Canonical SMILES | CCOC(=O)C1=CC2=C(CCNC2)N=C1 |

Introduction

Physical and Chemical Properties

Structural Characteristics

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate consists of a bicyclic heterocyclic system featuring a partially saturated 1,6-naphthyridine core with an ethyl ester group positioned at the 3-position. The molecular structure includes two nitrogen atoms in the rings, with one nitrogen at position 1 and another at position 6. The 5,6,7,8-tetrahydro designation indicates that four carbon atoms in one of the rings are saturated, creating a partially reduced heterocyclic system.

The compound's structure can be visualized as a fusion of a pyridine ring with an ethyl carboxylate group and a partially saturated piperidine ring containing a nitrogen atom. This arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical transformations.

Physicochemical Properties

The key physicochemical properties of Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 741736-93-6 |

| Physical State | Typically a solid at room temperature |

| Solubility | Moderate solubility in polar aprotic solvents (DMF, DMSO) |

| Structural Features | Bicyclic heterocycle with 1,6-naphthyridine core |

| Functional Groups | Ethyl ester at 3-position, secondary amine at 6-position |

The compound exhibits chemical behavior consistent with both heterocyclic amines and esters. The presence of the ethyl ester group provides a site for hydrolysis and other transformations, while the nitrogen atoms can participate in various reactions including alkylation, acylation, and coordination with metals.

Synthesis Methods

Cyclization Reactions

One of the primary routes for synthesizing Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves cyclization reactions starting from appropriate precursors. A commonly employed method utilizes the reaction of 2-chloro-3,5-diaminopyridine with ethyl acetoacetate under acidic conditions. This approach leverages the reactivity of the amino groups to facilitate ring formation, resulting in the desired naphthyridine scaffold.

The cyclization process typically proceeds through the formation of an intermediate imine or enamine, followed by intramolecular cyclization to generate the second ring of the bicyclic system. The reaction conditions must be carefully controlled to ensure selectivity and optimize yield.

Other Synthetic Routes

Alternative synthetic pathways for obtaining Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate include:

-

Arylation reactions using bromo/tosyloxy-substituted intermediates with arylboronic acids, where the equivalents of boronic acid determine whether mono- or diarylated products are formed.

-

The reaction of ethyl 3-aminocrotonate with suitable dienophiles in the presence of catalysts to form the naphthyridine core.

-

Industrial-scale production methods that may employ continuous flow reactors for better control over reaction parameters and improved efficiency.

Table 2 compares different synthetic approaches for preparing Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate:

| Synthetic Approach | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | 2-chloro-3,5-diaminopyridine, ethyl acetoacetate | Acidic conditions | Good yields, accessible starting materials | May require purification |

| Arylation | Bromo/tosyloxy intermediates, arylboronic acids | Catalytic conditions | Versatility, functional group tolerance | Multiple steps, potentially costly reagents |

| Dienophile Reaction | Ethyl 3-aminocrotonate, suitable dienophiles | Catalyst, heat | Direct formation of core structure | Catalyst recovery issues |

Chemical Reactivity

Hydrolysis Reactions

The ethyl ester group in Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate undergoes both acidic and basic hydrolysis to yield carboxylic acid derivatives. Experimental studies have documented the reactivity patterns under various conditions.

Alkaline Hydrolysis

Treating the compound with NaOH (1–2 M) in aqueous ethanol under reflux conditions for 6–8 hours produces 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid with yields exceeding 85%. Additionally, microwave-assisted hydrolysis has been shown to reduce the reaction time to 30–45 minutes while maintaining comparable yields.

Acid-Catalyzed Hydrolysis

Employing HCl (6 N) in a THF/H2O (1:1) mixture at 80°C for 12 hours achieves complete ester cleavage, though with somewhat lower regioselectivity for polyfunctional analogs. This approach typically results in yields of 78-84%.

Table 3 summarizes the hydrolysis conditions and outcomes:

| Condition | Reagent | Time | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Basic hydrolysis | NaOH, EtOH/H2O | 6–8 hrs | Reflux | 1,6-Naphthyridine-3-carboxylic acid | 85–92% |

| Microwave basic hydrolysis | NaOH, EtOH/H2O | 30-45 min | Microwave | 1,6-Naphthyridine-3-carboxylic acid | 85-90% |

| Acidic hydrolysis | HCl, THF/H2O | 12 hrs | 80°C | 1,6-Naphthyridine-3-carboxylic acid | 78–84% |

Oxidation Reactions

The tetrahydro ring system in the compound undergoes selective oxidation to yield aromatic or partially unsaturated derivatives under appropriate conditions.

Ring Aromatization

Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloroethane at 80°C for 4 hours effectively dehydrogenates the tetrahydro ring, resulting in fully aromatic 1,6-naphthyridine-3-carboxylate derivatives. Alternatively, manganese dioxide (MnO2) in acetone can oxidize the 5,6,7,8-tetrahydro moiety to dihydro intermediates at room temperature.

Side-Chain Oxidation

When exposed to potassium permanganate (KMnO4) in acidic media (H2SO4/H2O), alkyl side chains (if present) can be oxidized to ketones or carboxylic acids, although this transformation is less common for the parent compound.

Functionalization at Nitrogen Centers

The nitrogen atoms in Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate serve as reactive sites for alkylation and acylation reactions.

N-Alkylation

Reaction with alkyl halides, such as benzyl bromide, in DMF using potassium carbonate (K2CO3) as a base at 60°C introduces substituents at the N1 position. For example, ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate can be synthesized via this method with yields of 70–75%.

N-Acylation

Treatment with acetyl chloride in pyridine at 0°C selectively acylates the secondary nitrogen, forming N-acetyl derivatives with good selectivity.

Applications

Medicinal Chemistry

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate and its derivatives have attracted significant interest in medicinal chemistry due to their diverse pharmacological properties. Studies have demonstrated potential applications in several therapeutic areas.

Anti-inflammatory Activity

Research published in the Journal of Medicinal Chemistry has evaluated the anti-inflammatory effects of naphthyridine derivatives. Findings suggest that compounds based on this structure show significant inhibition of pro-inflammatory cytokines in vitro, positioning them as candidates for further development in treating inflammatory diseases.

Analgesic Properties

The compound exhibits promising analgesic properties, with studies indicating the ability of naphthyridine derivatives to modulate pain pathways in biological systems. This makes it a potential scaffold for developing novel pain management therapeutics.

Synthetic Chemistry

As a versatile building block in organic synthesis, Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate enables the creation of diverse compounds with tailored properties through functional group transformations.

Table 4 outlines key synthetic pathways involving this compound:

| Reaction Type | Conditions | Products | Applications |

|---|---|---|---|

| Alkylation | Base-catalyzed | Alkylated derivatives | Pharmacophore development |

| Acylation | Acid chloride reagent | Acylated products | Peptidomimetics |

| Reduction | LiAlH4 or NaBH4 | Alcohol derivatives | Synthetic intermediates |

Materials Science

In materials science, Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has shown potential applications in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of novel materials with enhanced properties.

Research conducted at leading universities has demonstrated the use of this compound in synthesizing high-performance polymers. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers, highlighting the compound's value in advanced materials development.

Biological Activity

Pharmacological Properties

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has been studied for various pharmacological activities that make it relevant for drug discovery efforts.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of the compound and its derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in inflammatory conditions. In vitro studies with related compounds have demonstrated IC50 values as low as 0.62 μM against COX-2.

Analgesic Pathways

Comparison with Structural Analogs

Understanding how Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate compares to its structural analogs provides valuable insights into structure-activity relationships and potential applications.

Isomeric Variants

A key structural analog is Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride (CAS 1207175-08-3), which differs in the position of one nitrogen atom. This compound has a molecular formula of C11H15ClN2O2 and a molecular weight of 243 g/mol. The different nitrogen arrangement affects properties such as basicity, hydrogen bonding capabilities, and biological activities .

Substituted Derivatives

Several substituted derivatives demonstrate how structural modifications influence properties and activities:

Ethyl 2-Amino-6-Methyl-5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylate

This derivative (PubChem CID 54595310) includes an amino group at position 2 and a methyl group at position 6. With a molecular formula of C12H17N3O2 and a molecular weight of 235.28 g/mol, the addition of these functional groups enhances hydrogen bonding capabilities and alters electronic properties .

Chlorinated Analogs

Ethyl 4-Chloro-5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylate introduces a chlorine atom at position 4, increasing lipophilicity compared to the unsubstituted parent compound. This modification potentially enhances membrane permeability for pharmaceutical applications.

Trifluoromethyl Derivatives

Replacement of the ethyl ester with a trifluoromethyl group creates compounds with strong electron-withdrawing effects, which may stabilize the molecule against metabolic degradation. This group also increases hydrophobicity, potentially favoring blood-brain barrier penetration.

Table 5 compares key structural analogs:

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Notable Property Changes |

|---|---|---|---|---|

| Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | C11H14N2O2 | 206.24 g/mol | Parent compound | Baseline reference |

| Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate HCl | C11H15ClN2O2 | 243 g/mol | Nitrogen at position 7 instead of 6 | Different basicity profile |

| Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | C12H17N3O2 | 235.28 g/mol | Amino group at position 2, methyl at position 6 | Enhanced H-bonding, altered electronic properties |

| Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | C11H13ClN2O2 | 240.69 g/mol | Chlorine at position 4 | Increased lipophilicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume